Acivicin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

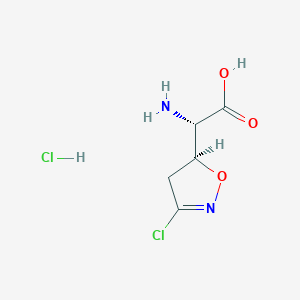

(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O3.ClH/c6-3-1-2(11-8-3)4(7)5(9)10;/h2,4H,1,7H2,(H,9,10);1H/t2-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBPTDHBIYEQHX-QYEIVYHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Cl)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Acivicin Hydrochloride in Purine Synthesis Inhibition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acivicin hydrochloride is a potent antitumor antibiotic that exerts its biological activity primarily through the inhibition of enzymes involved in purine and pyrimidine biosynthesis. As a structural analog of L-glutamine, Acivicin targets the glutamine-binding sites of several glutamine amidotransferases, leading to the disruption of nucleotide synthesis and subsequent arrest of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of Acivicin, with a specific focus on its role as an inhibitor of de novo purine synthesis. It includes a summary of key quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

Acivicin, also known as (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid hydrochloride, is a natural product isolated from Streptomyces sviceus. Its structural similarity to L-glutamine allows it to act as a competitive and often irreversible inhibitor of glutamine amidotransferases, a class of enzymes that catalyze the transfer of the amide group from glutamine to various substrates. These enzymes are critical for the de novo synthesis of purine and pyrimidine nucleotides, which are essential building blocks for DNA and RNA. The inhibition of these pathways makes Acivicin a molecule of significant interest in cancer chemotherapy.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that constructs the purine ring from simpler precursors. This compound interferes with this pathway by targeting two key glutamine-utilizing enzymes: Amidophosphoribosyltransferase (ATase) and GMP Synthetase (GMPS).

Inhibition of Amidophosphoribosyltransferase (ATase)

Amidophosphoribosyltransferase (EC 2.4.2.14), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), catalyzes the first committed step in de novo purine synthesis: the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine (PRA), using glutamine as the nitrogen donor. By inhibiting ATase, Acivicin effectively blocks the entire de novo purine synthesis pathway at its inception.

Inhibition of GMP Synthetase (GMPS)

GMP Synthetase (EC 6.3.5.2) catalyzes the final step in the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP), utilizing the amide of glutamine. Inhibition of GMPS by Acivicin leads to a depletion of the guanine nucleotide pool, which is essential for DNA and RNA synthesis, as well as various signaling processes. In vivo studies in rats have demonstrated that administration of Acivicin leads to a significant decrease in the activity of GMP synthetase in the brain, liver, and hepatoma cells, correlating with a reduction in GTP concentrations[1].

Quantitative Data on this compound Inhibition

The inhibitory potency of Acivicin has been quantified in various systems. The following tables summarize the available quantitative data.

| Target | Organism/Cell Line | Inhibition Metric | Value | Reference |

| Cell Growth | Human Hepatocellular Carcinoma (HepG2) | IC50 | 0.7 µM | [2] |

| HisHF (a glutamine amidotransferase) | Escherichia coli | Ki | 140 nM | |

| CLas GMP Synthase | Candidatus Liberibacter asiaticus | % Inhibition (at 1 mM) | 15% | |

| Carbamoyl Phosphate Synthetase II | Human Leukocytes | % Reduction in Activity (in vivo) | >90% | |

| Amidophosphoribosyltransferase | Rat Hepatoma | % Decrease in Activity (in vivo) | 44% (at 30 min) | [3] |

| GMP Synthetase | Rat Brain | Inactivated (in vivo) | - | [1] |

Table 1: Summary of In Vitro and In Vivo Inhibitory Activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Acivicin's inhibitory effects. Below are protocols for key experiments.

Enzymatic Assay for Amidophosphoribosyltransferase (ATase) Inhibition

This protocol is adapted from a radiometric assay using [14C]-labeled substrate to measure the activity of ATase from human lymphoblasts.

Materials:

-

Enzyme source: Purified or partially purified human amidophosphoribosyltransferase

-

Substrate: [1-14C]phosphoribosylpyrophosphate (PRPP)

-

Co-substrate: L-glutamine

-

Inhibitor: this compound solutions of varying concentrations

-

Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 10 mM KCl

-

Quenching solution: 1 M HCl

-

Thin-layer chromatography (TLC) plates (e.g., cellulose PEI)

-

Developing solvent for TLC (e.g., 0.5 M LiCl)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-glutamine, and [1-14C]PRPP.

-

Pre-incubate the enzyme with varying concentrations of this compound for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding the quenching solution.

-

Spot an aliquot of the reaction mixture onto a TLC plate.

-

Develop the TLC plate using the appropriate solvent system to separate the product (5-phosphoribosyl-1-amine) from the substrate (PRPP).

-

Visualize the separated spots by autoradiography or quantify by scraping the spots and measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Acivicin concentration and determine the IC50 value.

Kinetic Assay for GMP Synthetase (GMPS) Inhibition

This protocol describes a continuous spectrophotometric assay to monitor the activity of GMP synthetase.

Materials:

-

Enzyme source: Purified GMP synthetase

-

Substrates: Xanthosine 5'-monophosphate (XMP), ATP, L-glutamine

-

Inhibitor: this compound solutions of varying concentrations

-

Assay buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2, 100 mM KCl, and 1 mM DTT

-

Coupling enzymes (optional, for coupled assays): e.g., pyruvate kinase and lactate dehydrogenase

-

Coupling substrates (optional): e.g., phosphoenolpyruvate and NADH

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, XMP, ATP, and L-glutamine. If using a coupled assay, also include the coupling enzymes and substrates.

-

Add a fixed amount of GMP synthetase to the cuvette.

-

Monitor the baseline reaction rate by measuring the change in absorbance at a specific wavelength (e.g., 290 nm for the direct conversion of XMP to GMP, or 340 nm for NADH consumption in a coupled assay).

-

Add varying concentrations of this compound to the cuvette and mix.

-

Continuously record the change in absorbance over time to determine the initial velocity of the reaction in the presence of the inhibitor.

-

Calculate the percentage of inhibition for each Acivicin concentration and determine the IC50 or Ki value by fitting the data to appropriate enzyme kinetic models.

Visualizations

Diagrams are provided to illustrate the key pathways and workflows discussed in this guide.

References

- 1. Inactivation by acivicin of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Acivicin Hydrochloride: A Potent Modulator of Pyrimidine Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acivicin hydrochloride, an antibiotic isolated from Streptomyces sviceus, is a potent antitumor agent that functions as a glutamine analog.[1][2] Its cytotoxic effects are primarily attributed to the irreversible inhibition of several key glutamine amidotransferases, leading to significant disruption of de novo purine and pyrimidine biosynthesis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of acivicin, with a particular focus on its effects on the pyrimidine biosynthetic pathway. It includes a summary of quantitative data on enzyme inhibition and nucleotide pool modulation, detailed experimental methodologies for key assays, and visualizations of the affected biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug development and the study of nucleotide metabolism.

Introduction

Nucleotide metabolism is a critical cellular process that provides the necessary precursors for DNA and RNA synthesis, as well as for various other metabolic activities, including the synthesis of phospholipids and UDP sugars.[4] The de novo pyrimidine biosynthetic pathway, which synthesizes uracil and cytosine nucleotides from simple precursors like ATP, bicarbonate, and glutamine, is particularly crucial for rapidly proliferating cells, such as cancer cells.[4] Consequently, the enzymes involved in this pathway are attractive targets for anticancer drug development.[5]

This compound (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid; AT-125; NSC-163501) is an antimetabolite that structurally mimics L-glutamine.[1][2] This structural similarity allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inactivation, likely through alkylation.[3][6] This guide delves into the specific interactions of acivicin with the pyrimidine biosynthetic pathway, highlighting its potential as both a therapeutic agent and a tool for studying nucleotide metabolism.

Mechanism of Action: Targeting Glutamine Amidotransferases

Acivicin's primary mechanism of action is the inhibition of glutamine-dependent enzymes. In the context of pyrimidine biosynthesis, two key enzymes are significantly affected: Carbamoyl-Phosphate Synthetase II (CPS II) and CTP Synthetase.[7][8]

-

Carbamoyl-Phosphate Synthetase II (CPS II): This is the first and rate-limiting enzyme in the de novo pyrimidine pathway.[9] It catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[4] Acivicin inhibits the glutaminase subunit of CPS II, thereby blocking the entire pathway at its inception.[8]

-

CTP Synthetase: This enzyme catalyzes the final step in the de novo synthesis of pyrimidine ribonucleotides, the conversion of UTP to CTP, using glutamine as the nitrogen donor.[10] Acivicin is a potent inhibitor of CTP synthetase, leading to a severe depletion of cellular CTP pools.[7][11]

The inhibition of these enzymes disrupts the normal balance of nucleotide pools, which is critical for cell viability and proliferation.

References

- 1. Acivicin. An antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Multi-enzyme-targeted chemotherapy by acivicin and actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The glutamine analog acivicin as antipyrimidine. Studies on the interrelationship between pyrimidine and urea synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of acivicin and dichloroallyl lawsone upon pyrimidine biosynthesis in mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Biological Activity of Acivicin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acivicin, a natural product isolated from the fermentation broth of Streptomyces sviceus, is a potent glutamine analog with significant antitumor and antiparasitic properties.[1][2] Discovered in 1972, it has been the subject of extensive research due to its unique mechanism of action, which involves the irreversible inhibition of several key enzymes dependent on glutamine.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and biological activity of Acivicin. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of the key signaling pathways it perturbs. While Acivicin's clinical development was halted due to neurotoxicity, it remains a valuable tool for cancer research and a lead compound for the development of novel therapeutics.[1]

Discovery and Isolation from Streptomyces sviceus

Acivicin, also known as (αS,5S)-α-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, is a fermentation product of the bacterium Streptomyces sviceus.[1][2] The general workflow for the discovery and isolation of natural products like Acivicin from Streptomyces species is a multi-step process.

General Experimental Workflow for Discovery and Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of a bioactive compound from a Streptomyces culture.

References

Understanding the Cytotoxicity of Acivicin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acivicin hydrochloride, a structural analog of L-glutamine, is a potent cytotoxic agent that has been investigated for its anticancer properties. Its mechanism of action is primarily centered around the antagonism of glutamine-dependent metabolic pathways, which are crucial for the rapid proliferation of cancer cells. This technical guide provides an in-depth overview of the cytotoxicity of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core signaling pathways involved in its activity.

Introduction

Acivicin is a natural product originally isolated from Streptomyces sviceus. As a glutamine antagonist, it irreversibly inhibits a range of enzymes that utilize glutamine for the biosynthesis of essential macromolecules, thereby leading to cancer cell death.[1][2] Its cytotoxic effects have been demonstrated in various cancer cell lines, although its clinical application has been limited by its toxicity profile.[2][3] This document aims to provide a comprehensive technical resource for researchers and professionals in drug development to understand and investigate the cytotoxic mechanisms of this compound.

Mechanism of Action

The primary mechanism of Acivicin's cytotoxicity lies in its ability to act as a competitive inhibitor of glutamine-dependent enzymes.[1] This leads to the disruption of several critical cellular processes:

-

Inhibition of Purine and Pyrimidine Biosynthesis: Acivicin inhibits glutamine amidotransferases, which are essential for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] This inhibition leads to a depletion of nucleotide pools, ultimately halting DNA replication and cell proliferation.

-

Inhibition of γ-Glutamyltranspeptidase (GGT): Acivicin is a known inhibitor of GGT, an enzyme involved in glutathione metabolism and amino acid transport.[4] However, studies have shown that Acivicin can induce apoptosis independently of its GGT inhibitory activity, suggesting that this is not its sole cytotoxic mechanism.[5][6]

-

Inhibition of Aldehyde Dehydrogenase 4A1 (ALDH4A1): Recent research has identified ALDH4A1 as a key target of Acivicin.[3][7] Inhibition of ALDH4A1 has been shown to severely impede cell growth, providing a significant explanation for the cytotoxic effects of Acivicin.[3][8]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified across various cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[9]

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.7 | 5 days | [3][4] |

| MIA PaCa-2 | Pancreatic Carcinoma | 5.0 | 72 hours | [10] |

| V79 (GGT-negative) | Chinese Hamster Lung Fibroblast | Dose-dependent apoptosis observed up to 150 µM | Not specified | [5] |

| V79 (GGT-positive) | Chinese Hamster Lung Fibroblast | Dose-dependent apoptosis observed up to 150 µM | Not specified | [5] |

| MCF-7 | Breast Cancer | Induces early apoptosis at concentrations from 3.125-50 µM | 24 hours | [11][12] |

Key Signaling Pathways Affected by Acivicin

Acivicin's interference with glutamine metabolism triggers a cascade of events within cellular signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

Glutamine Antagonism and Metabolic Stress

As a glutamine antagonist, Acivicin disrupts central metabolic pathways that are critical for cancer cell survival and proliferation. This disruption leads to a state of metabolic stress, characterized by the depletion of essential biosynthetic precursors and a reduction in cellular energy levels.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 9. Loss of tumor suppressor p53 decreases PTEN expression and enhances signaling pathways leading to activation of activator protein 1 and nuclear factor kappaB induced by UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 12. igbmc.fr [igbmc.fr]

Methodological & Application

Application Notes and Protocols for Acivicin Hydrochloride in HepG2 Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin hydrochloride is a potent antitumor antibiotic that acts as a glutamine antagonist.[1] By mimicking glutamine, it interferes with numerous biosynthetic pathways dependent on this amino acid, leading to the inhibition of cancer cell growth.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in studies involving the human hepatoma G2 (HepG2) cell line, a widely used model for liver cancer research.

Mechanism of Action

Acivicin's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes.[1] A key molecular target in HepG2 cells is Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1), an enzyme involved in proline metabolism.[1] Inhibition of ALDH4A1 by Acivicin has been shown to significantly impede HepG2 cell growth.[1] By disrupting glutamine metabolism, Acivicin is also understood to impact downstream signaling pathways crucial for cancer cell proliferation and survival, including the c-Myc pathway, and to induce apoptosis.

Data Presentation

Table 1: Cytotoxicity of this compound in HepG2 Cells

| Compound | Cell Line | Assay | Incubation Time | IC50 | Reference |

| Acivicin | HepG2 | Crystal Violet | 5 days | 0.7 µM | [1] |

| Acivicin derivative (ACV1) | HepG2 | Crystal Violet | 5 days | 14 µM | [1] |

| Acivicin derivative (ACV2) | HepG2 | Crystal Violet | 5 days | 1.6 µM | [1] |

Table 2: Effect of this compound on Apoptosis in HepG2 Cells (Hypothetical Data for Illustrative Purposes)

| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control (Vehicle) | 0 | 48 | 2.5 | 1.8 | 4.3 |

| Acivicin | 0.5 | 48 | 8.7 | 5.2 | 13.9 |

| Acivicin | 1.0 | 48 | 15.4 | 9.8 | 25.2 |

| Acivicin | 2.5 | 48 | 28.1 | 16.5 | 44.6 |

Mandatory Visualizations

Caption: Acivicin inhibits ALDH4A1 and glutamine metabolism, leading to apoptosis.

Caption: Experimental workflow for assessing Acivicin's effects on HepG2 cells.

Experimental Protocols

Protocol 1: HepG2 Cell Culture

-

Media Preparation: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 1000 rpm for 5 minutes.

-

Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach the cells using a suitable volume of 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for passaging at a 1:3 to 1:6 split ratio. Change the medium every 2-3 days.

Protocol 2: Cell Viability (MTT) Assay

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the Acivicin dilutions (or vehicle control) to the respective wells. Incubate for the desired time period (e.g., 48 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Apoptosis (Annexin V-FITC/PI) Assay

-

Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes and wash the cell pellet twice with cold 1x PBS.

-

Staining: Resuspend the cells in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Add 400 µL of 1x Annexin V binding buffer to each tube and analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

Acivicin Hydrochloride for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin, a natural product derived from Streptomyces sviceus, is a potent glutamine analog that has garnered significant interest in cancer research.[1][2] Its hydrochloride salt is commonly used in experimental settings for its stability and solubility. Acivicin exerts its cytotoxic effects by competitively inhibiting several key enzymes involved in glutamine metabolism, thereby disrupting the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA.[1][3] This leads to the arrest of cell proliferation and induction of apoptosis in cancer cells. Recent studies have also identified aldehyde dehydrogenases (ALDH) as additional targets of Acivicin, further contributing to its anti-cancer activity.[1][4] These application notes provide detailed protocols for the preparation and use of Acivicin hydrochloride in cell-based assays to evaluate its anti-cancer efficacy.

Mechanism of Action

Acivicin's primary mechanism of action is the irreversible inhibition of glutamine-dependent amidotransferases.[5] By mimicking glutamine, Acivicin binds to the active sites of these enzymes, leading to a reduction in the cellular pools of critical nucleotides like CTP and GTP.[1] Key enzymes inhibited by Acivicin in the de novo purine and pyrimidine synthesis pathways include:

-

Carbamoyl Phosphate Synthetase II (CPSII): Catalyzes the first committed step in pyrimidine biosynthesis.[1][6]

-

CTP Synthase: Involved in the final step of CTP biosynthesis.[1]

-

XMP Aminase (GMP Synthase): Plays a crucial role in the synthesis of GMP from XMP in the purine pathway.[1]

The inhibition of these enzymes depletes the necessary precursors for DNA and RNA synthesis, ultimately leading to cell growth inhibition.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Acivicin in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 5 days | 0.7 | [7][8] |

| HepG2 | Hepatocellular Carcinoma | 5 days | 14 | [1] |

| MIA PaCa-2 | Pancreatic Carcinoma | 72 hours | 5 | [2] |

| MCF-7 | Breast Cancer | 24 hours | ~6.25 | [9] |

| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [5] |

| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [5] |

| HCT116 | Colorectal Cancer | Not Specified | 10 - 50 | [5] |

Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight (215.03 g/mol ).

-

Dissolution: In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the weighed this compound powder in a sterile microcentrifuge tube.

-

Solubilization: Vortex the solution gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.

Cell Viability Assay using Crystal Violet Staining

This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (prepared as described above)

-

96-well flat-bottom cell culture plates

-

Phosphate-buffered saline (PBS)

-

Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

-

Methanol (100%)

-

Solubilization solution (e.g., 1% SDS in PBS or methanol)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Perform a cell count and adjust the cell density to the desired concentration (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Acivicin Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest Acivicin concentration).

-

Carefully remove the medium from the wells.

-

Add 100 µL of the prepared Acivicin dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Crystal Violet Staining:

-

After the incubation period, gently wash the cells twice with 200 µL of PBS per well to remove dead, detached cells.

-

Fix the adherent cells by adding 100 µL of 100% methanol to each well and incubating for 10-15 minutes at room temperature.

-

Aspirate the methanol and let the plate air dry completely.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Gently wash the plate with tap water until the excess stain is removed. Invert the plate on a paper towel and allow it to air dry completely.

-

-

Quantification:

-

Add 100 µL of solubilization solution (e.g., 1% SDS or methanol) to each well to dissolve the stain.

-

Incubate the plate on a shaker for 15-30 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (containing only solubilization solution) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the Acivicin concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Acivicin inhibits key enzymes in purine and pyrimidine synthesis.

References

- 1. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer cells ic50: Topics by Science.gov [science.gov]

- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. The glutamine analog acivicin as antipyrimidine. Studies on the interrelationship between pyrimidine and urea synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for Determining the IC50 of Acivicin Hydrochloride in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin hydrochloride is a naturally derived antitumor antibiotic isolated from Streptomyces sviceus.[1][2] As a structural analog of L-glutamine, its primary mechanism of action involves the competitive inhibition of numerous glutamine-dependent enzymes that are crucial for nucleotide biosynthesis.[1][3] This interference with purine and pyrimidine metabolism effectively curtails the proliferation of rapidly dividing cancer cells.[1] More recent studies have also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a specific target of Acivicin, further contributing to its cytotoxic effects.[1] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of Acivicin, providing a quantitative measure of its potency against various cancer cell lines. This document provides detailed protocols and application notes for determining the IC50 of this compound in cancer cells.

Principle of IC50 Determination

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cancer cell viability, it is the concentration of this compound that reduces the population of viable cancer cells by half. This is typically determined by exposing cultured cancer cells to a range of drug concentrations and measuring cell viability after a set incubation period using a colorimetric assay, such as the MTT or SRB assay. The resulting data is used to plot a dose-response curve, from which the IC50 value can be calculated.

Data Presentation

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the reported IC50 values.

| Cancer Type | Cell Line | IC50 (µM) | Assay Used | Reference |

| Hepatocellular Carcinoma | HepG2 | 0.7 | Crystal Violet | [1] |

| Rat Hepatoma | - | 0.5 | Not Specified | [1] |

Note: Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Experimental Protocols

Two common and reliable methods for determining the IC50 of this compound in adherent cancer cell lines are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Protocol 2: SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

PBS

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM, pH 10.5)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

-

Cell Fixation:

-

After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing and Staining:

-

Carefully wash the plate five times with slow-running tap water and allow it to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plate to air dry completely.

-

-

Solubilization and Data Acquisition:

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Shake the plate for 5-10 minutes.

-

Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

-

-

Data Analysis:

-

Follow step 5 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Simplified signaling pathway of this compound in cancer cells.

Discussion

This compound demonstrates potent cytotoxic activity against cancer cells by targeting key metabolic pathways essential for their growth and survival. Its ability to inhibit glutamine-dependent amidotransferases disrupts the synthesis of nucleotides, thereby halting DNA and RNA production.[1][3] The additional inhibition of ALDH4A1 further contributes to its anticancer effects.[1] The provided protocols for MTT and SRB assays offer robust and reproducible methods for quantifying the in vitro efficacy of Acivicin. The choice between the assays may depend on the specific cell line and laboratory resources. It is crucial to maintain consistency in experimental parameters such as cell seeding density, drug incubation time, and assay conditions to ensure reliable and comparable IC50 values. The data presented herein, while limited, provides a starting point for researchers investigating the therapeutic potential of this compound in various cancer models. Further studies are warranted to expand the IC50 database across a wider spectrum of human cancer cell lines.

References

Acivicin Hydrochloride in Pancreatic Carcinoma Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acivicin hydrochloride, a glutamine antagonist, demonstrates significant anti-proliferative effects in pancreatic carcinoma cell lines. By competitively inhibiting key enzymes in the de novo purine and pyrimidine biosynthesis pathways, Acivicin disrupts nucleotide synthesis, leading to cell cycle arrest and a reduction in cell viability. These application notes provide a comprehensive overview of the effects of this compound on pancreatic cancer cells, including quantitative data on cell proliferation, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Data Presentation

The following tables summarize the quantitative effects of this compound on pancreatic carcinoma cell lines.

| Cell Line | Parameter | Value | Reference |

| MiaPaCa-2 | Population Doubling Time | Increased from 20 hr (control) to ~74 hr | [1] |

| MiaPaCa-2 | Treatment Concentration | 50 µM | [1] |

Mechanism of Action

Acivicin acts as a potent inhibitor of several glutamine-dependent amidotransferases, which are crucial for the synthesis of nucleotides.[1][2] By mimicking glutamine, Acivicin binds to the glutamine-binding site of these enzymes, leading to their irreversible inactivation.[2] This inhibition disrupts the de novo synthesis of both purines and pyrimidines, essential components for DNA and RNA replication.[2] The key enzymes inhibited by Acivicin include:

-

Carbamoyl-Phosphate Synthetase II (CPS II): Catalyzes the first and rate-limiting step in de novo pyrimidine synthesis.[3][4][5]

-

CTP Synthetase: Involved in the synthesis of Cytidine Triphosphate (CTP), a crucial component of RNA and a precursor for dCTP for DNA synthesis.[2][6]

-

Amidophosphoribosyltransferase: A key regulatory enzyme in the de novo purine synthesis pathway.[2]

The depletion of nucleotide pools, particularly CTP and GTP, results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest, primarily in the G1/S phase, and subsequent inhibition of cell proliferation.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on pancreatic carcinoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

Pancreatic carcinoma cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3, AsPC-1)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in sterile PBS or DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Acivicin. Include a vehicle control (medium with the same concentration of PBS or DMSO used to dissolve Acivicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

-

Pancreatic carcinoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1][9]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells into 6-well plates at a density of 1-2 x 10⁵ cells/well. Allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle enzyme-free cell dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Pancreatic carcinoma cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[11][12]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[12]

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. FITC-Annexin V/PI apoptosis assay [bio-protocol.org]

- 2. Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation by acivicin of carbamoyl-phosphate synthetase II of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 5. Inactivation of the amidotransferase activity of carbamoyl phosphate synthetase by the antibiotic acivicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation by acivicin of rat brain CTP and GMP synthetases and depression of CTP and GTP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay [bio-protocol.org]

- 8. 4.3. Measurement of Cell Viability by MTT Assay [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V/PI stain (Apoptosis assay) [bio-protocol.org]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Cell cycle assay by flow cytometry [bio-protocol.org]

Application Notes and Protocols for Long-Term Storage and Stability of Acivicin Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acivicin hydrochloride is a potent inhibitor of several glutamine-dependent enzymes, including γ-glutamyl transpeptidase (GGT), and has demonstrated anti-tumor and anti-parasitic activities. As a glutamine analog, it interferes with glutamate metabolism.[1] Recent studies have also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a key target, contributing to its cytotoxic effects.[2][3] The stability and proper storage of this compound solutions are critical for ensuring accurate and reproducible experimental results in research and preclinical development. These application notes provide a comprehensive overview of the recommended storage conditions, and example protocols for assessing the long-term stability of this compound solutions.

**Mechanism of Action

Acivicin functions as an antagonist to glutamine, a critical amino acid in cellular metabolism. Its primary mechanism involves the irreversible inhibition of a range of glutamine-dependent amidotransferases.[2][4] This inhibition disrupts vital metabolic pathways, including purine and pyrimidine synthesis, by blocking enzymes such as CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase.[2] This disruption leads to decreased levels of essential nucleotides like CTP and GTP.[2] Furthermore, Acivicin is a known inhibitor of γ-glutamyl transpeptidase (GGT).[5][6] More recent research has also identified ALDH4A1 as a direct target, with inhibition of its activity contributing to the cytotoxic effects of Acivicin.[2][7]

Storage and Stability Summary

Proper storage of this compound is essential to maintain its integrity and biological activity. The solid form should be stored at 4°C under a nitrogen atmosphere.[5] Once in solution, storage conditions become more critical.

| Solution Type | Storage Temperature | Duration | Special Conditions |

| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen.[5] |

| Stock Solution | -20°C | Up to 1 month | Stored under nitrogen.[5] |

| In-vivo Working Solution | N/A | Use same day | Freshly prepared recommended.[5] |

Note: The stability of this compound solutions can be affected by the solvent used. It is soluble in DMSO (100 mg/mL) and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL).[5] The compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[8]

Experimental Protocols

The following protocols are provided as representative examples for conducting stability studies on this compound solutions. Specific parameters may need to be optimized for individual laboratory conditions and equipment.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and the separation of its potential degradation products.

1. Materials and Equipment:

-

This compound reference standard

-

HPLC grade acetonitrile, methanol, and water

-

Reagent grade phosphoric acid and sodium phosphate

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Syringe filters (0.22 µm)

2. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

3. Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., water or DMSO/saline mixture) at a concentration of 1 mg/mL.

-

For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-100 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter before injection.

4. Method Validation (Abbreviated):

-

Specificity: Analyze blank samples, a solution of the reference standard, and stressed samples to ensure that no interfering peaks co-elute with Acivicin.

-

Linearity: Prepare a series of dilutions from the stock solution and inject them to establish a linear relationship between concentration and peak area.

-

Precision and Accuracy: Perform replicate injections of a known concentration to assess the repeatability and accuracy of the method.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.

1. Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in water or a suitable co-solvent.

2. Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the drug solution at 80°C for 72 hours.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

3. Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration with the HPLC mobile phase.

-

Analyze the samples using the validated stability-indicating HPLC method described in Protocol 1.

-

Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples to that of an unstressed control sample.

Conclusion

The stability of this compound solutions is critical for obtaining reliable and consistent results in research and development. The provided storage recommendations should be strictly followed. The example protocols for a stability-indicating HPLC method and a forced degradation study offer a framework for researchers to assess the stability of their own this compound solutions and to identify potential degradation products. It is important to note that these protocols are illustrative and may require optimization for specific laboratory settings and analytical instrumentation.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

Troubleshooting & Optimization

Acivicin hydrochloride solubility issues in cell culture media

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues with Acivicin hydrochloride in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrochloride salt form of Acivicin, a natural product derived from Streptomyces sviceus.[1][2] As an analog of the amino acid glutamine, its primary mechanism of action is the inhibition of glutamine-dependent enzymes.[3][4] This includes the inhibition of γ-glutamyl transpeptidase (GGT) and various amidotransferases involved in the de novo synthesis of purine and pyrimidine nucleotides.[3][5][6] By blocking these pathways, Acivicin disrupts nucleotide biosynthesis, leading to cytotoxic effects in cancer cells.[6] Recent studies have also shown that it inhibits aldehyde dehydrogenase (ALDH) enzymes, such as ALDH4A1.[3][7]

Q2: What is the best solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is highly soluble in DMSO, though assistance may be required for complete dissolution.[1][6]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution (e.g., 1000x the final working concentration) in high-purity, anhydrous DMSO.[1][3] For example, to prepare a 10 mM stock solution, dissolve 2.15 mg of this compound (MW: 215.03 g/mol ) in 1 mL of DMSO. To aid dissolution, sonication or gentle warming may be necessary.[1][8] Always use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Q4: How should I store the stock solution?

Proper storage is critical to maintaining the stability of this compound. Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[8]

Table 1: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Duration | Special Conditions |

| -80°C | Up to 6 months | Store under nitrogen.[1][2] |

| -20°C | Up to 1 month | Store under nitrogen.[1][2] |

Q5: What are the typical working concentrations of this compound in cell culture?

The effective working concentration is cell-line dependent. For example, the IC50 for human HepG2 cells has been reported to be 0.7 µM after 5 days of treatment.[1][2][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Problem: I observed a precipitate immediately after diluting my DMSO stock solution into the cell culture medium.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.

Table 2: Troubleshooting Immediate Precipitation

| Probable Cause | Recommended Solution |

| High Final DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤0.5% to avoid solvent toxicity and solubility issues. | Ensure your stock solution is sufficiently concentrated so that the volume added to the medium is minimal. For example, adding 1 µL of a 10 mM stock to 1 mL of medium results in a 10 µM final concentration and a 0.1% DMSO concentration. |

| Rapid Dilution: Adding the stock solution directly into the full volume of medium can cause localized high concentrations and rapid precipitation. | Perform a serial dilution. First, pre-dilute the DMSO stock in a small volume of medium, mixing gently, and then add this intermediate dilution to the final culture volume. |

| Media Temperature: Adding a cold stock solution to room temperature or warm media can sometimes induce precipitation. | Allow the stock solution aliquot to warm to room temperature before adding it to your pre-warmed cell culture medium. |

| Poor Mixing: Insufficient mixing can lead to localized areas of high concentration. | After adding the compound, gently swirl the culture plate or flask to ensure even distribution. Avoid vigorous pipetting which can damage cells. |

Problem: The medium in my culture plates became cloudy or showed crystalline precipitates after a period of incubation.

Precipitation that occurs over time can be due to interactions between the compound and media components, compound instability, or physical changes in the culture environment.

Table 3: Troubleshooting Delayed Precipitation

| Probable Cause | Recommended Solution |

| Interaction with Media Components: Complex media contain salts, amino acids, and proteins that can interact with the compound, reducing its solubility over time. Some components, like calcium salts, are prone to precipitation. | If possible, try a different basal medium (e.g., switch from DMEM to RPMI-1640). Alternatively, reduce the serum concentration if your experiment allows, as serum proteins can sometimes contribute to precipitation. |

| Evaporation of Medium: In long-term experiments, evaporation from culture plates can concentrate all media components, including the compound, pushing it past its solubility limit. | Ensure the incubator has adequate humidity. Use culture plates with tight-fitting lids or seal the plates with gas-permeable tape to minimize evaporation. |

| pH Shift in Medium: Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of this compound may be pH-dependent. | Monitor the color of the phenol red indicator in your medium. If it indicates a significant pH shift, you may need to refresh the medium more frequently or use a medium with a stronger buffering capacity. |

| Compound Degradation: The compound may be unstable in the aqueous environment at 37°C, with degradation products being less soluble. | While specific stability data for Acivicin in media is limited, this is a possibility for many small molecules. If you suspect degradation, consider refreshing the medium containing the compound at regular intervals (e.g., every 24-48 hours). |

Experimental Protocols & Workflows

Protocol: Preparation and Use of this compound in Cell Culture

-

Prepare Stock Solution:

-

Storage:

-

Preparation of Working Solution:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Pre-warm the required volume of complete cell culture medium to 37°C.

-

Dilute the stock solution directly into the pre-warmed medium to the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.

-

Mix immediately but gently by swirling the flask or pipetting up and down slowly.

-

-

Cell Treatment:

-

Remove the old medium from the cells.

-

Add the medium containing the final concentration of this compound to the cells.

-

Return the cells to the incubator.

-

Diagrams

Caption: Recommended workflow for preparing and using this compound.

Caption: Troubleshooting flowchart for this compound precipitation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acivicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | AT125 | U42126 | Natural product | TargetMol [targetmol.com]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. glpbio.com [glpbio.com]

Technical Support Center: Acivicin Hydrochloride In Vivo Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acivicin hydrochloride in vivo. The information is designed to help mitigate toxicity and ensure the successful execution of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound in vivo?

A1: The primary and dose-limiting toxicity of this compound is Central Nervous System (CNS) toxicity.[1][2][3] This is characterized by a range of reversible neurological symptoms, including lethargy, somnolence, confusion, disorientation, ataxia (loss of coordination), personality changes, hallucinations, and nightmares.[1][4]

Q2: What is the mechanism behind Acivicin-induced toxicity?

A2: Acivicin is an analog of the amino acid glutamine.[2] Its toxicity stems from its ability to competitively inhibit glutamine-dependent enzymes that are crucial for the synthesis of purines and pyrimidines, essential components of DNA and RNA.[5][6][7] Key inhibited enzymes include CTP synthetase, carbamoyl phosphate synthetase II, and XMP aminase.[6][7] This disruption of cellular metabolism is thought to be the basis for both its anti-tumor activity and its toxic side effects.[2] More recent research has also identified aldehyde dehydrogenase 4A1 (ALDH4A1) as a target of Acivicin.[6] The neurotoxic effects may be linked to an increase in the neurotransmitter gamma-aminobutyric acid (GABA) in certain regions of the brain.[4]

Q3: How can CNS toxicity from this compound be mitigated in vivo?

A3: A primary strategy to mitigate CNS toxicity is the concomitant intravenous infusion of a balanced amino acid solution, such as 10% Aminosyn.[8][3] This approach is based on the hypothesis that Acivicin enters the brain via a saturable amino acid transport system.[8] By increasing the concentration of other amino acids in the plasma, particularly large neutral amino acids like leucine, isoleucine, phenylalanine, and valine, the uptake of Acivicin into the CNS can be competitively inhibited.[8] This method has been shown to significantly reduce Acivicin levels in the brain and allows for the administration of higher, more therapeutically effective doses of the drug.[8][3][9]

Q4: What other toxicities have been observed with this compound?

A4: In addition to CNS toxicity, other reported toxicities include gastrointestinal issues such as vomiting and diarrhea, as well as myelosuppression (a decrease in the production of blood cells).[5] At higher doses, dose-related neutropenia (low neutrophils) and thrombocytopenia (low platelets) have been observed, even with amino acid co-infusion.[3]

Q5: Does the co-infusion of amino acids affect the anti-tumor efficacy of Acivicin?

A5: Studies in mouse models with L1210 leukemia and MX-1 human mammary carcinoma have shown that concomitant treatment with an amino acid solution did not alter the anti-tumor efficacy of Acivicin.[8]

Troubleshooting Guides

This section provides guidance on specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpectedly Severe CNS Toxicity at a Given Dose

| Potential Cause | Troubleshooting Step |

| Individual subject variability in drug metabolism or blood-brain barrier permeability. | 1. Ensure that a standardized, healthy, and genetically similar cohort of animals is used. 2. Consider implementing a dose-escalation study in a small subset of animals to determine the maximum tolerated dose (MTD) in your specific model. |

| Inadequate amino acid co-infusion. | 1. Verify the concentration and composition of the amino acid solution. A 10% solution containing a balanced profile of essential amino acids is recommended.[8][3] 2. Confirm the timing and duration of the co-infusion. The amino acid solution should be administered before, during, and after the Acivicin infusion to ensure competitive inhibition at the blood-brain barrier.[8][9] |

| Synergistic toxic effects with other administered agents. | 1. Review all co-administered compounds for known neurotoxic properties. 2. If possible, stagger the administration of other agents to avoid peak plasma concentration overlap with Acivicin. |

Issue 2: High Incidence of Gastrointestinal or Hematological Toxicity

| Potential Cause | Troubleshooting Step |

| Acivicin dose is too high, even with amino acid co-infusion. | 1. While amino acid co-infusion primarily mitigates CNS toxicity, it may not fully abrogate other systemic toxicities.[3] 2. Reduce the dose of Acivicin and re-evaluate the therapeutic window in your model. |

| Dehydration or poor nutritional status of the animals. | 1. Ensure animals are well-hydrated and have free access to food and water. 2. Monitor body weight and overall health status daily. Provide supportive care as needed. |

Data Presentation

The following tables summarize quantitative data from in vivo studies of this compound, illustrating the impact of amino acid co-infusion on toxicity and pharmacokinetics.

Table 1: Maximum Tolerated Dose (MTD) of Acivicin with and without Amino Acid Co-infusion

| Administration Schedule | Treatment Group | Maximum Tolerated Dose (MTD) | Primary Dose-Limiting Toxicity | Reference |

| 72-hour continuous i.v. infusion | Acivicin alone | 30 mg/m²/day | CNS Toxicity | [5] |

| 72-hour continuous i.v. infusion | Acivicin + 10% Aminosyn | 50 mg/m²/day | CNS Toxicity | [3][5] |

| 24-hour continuous i.v. infusion | Acivicin alone | 160 mg/m² | CNS Toxicity | [1][10] |

Table 2: Pharmacokinetic Parameters of Acivicin

| Treatment Group | Acivicin Dose | Plasma Steady-State Concentration (Css) | Key Findings | Reference |

| Acivicin + 10% Aminosyn | 25 mg/m²/day | 0.44 µg/mL (range: 0.28-0.59) | Dose escalation was possible with amino acid co-infusion. | [5] |

| Acivicin + 10% Aminosyn | 50 mg/m²/day | 1.06 µg/mL (range: 0.64-1.5) | Css at the MTD with amino acids was not significantly higher than previously reported values for Acivicin alone at a lower MTD. | [5] |

| Acivicin alone (72-hr infusion) | 90 mg/m² (unacceptable toxicity) | > 0.9 µg/mL for > 16 hrs | CNS toxicity correlated with sustained plasma levels above 0.9 µg/mL. | [11] |

Table 3: Effect of Amino Acid Co-infusion on Acivicin Brain Concentration in a Feline Model

| Treatment Group | Acivicin Brain Tissue Levels | Outcome | Reference |

| Saline-infused (control) | 100% | Marked behavioral changes | [8] |

| Aminosyn-infused | 13% of control | Prevention of CNS symptoms in 6 of 8 cats | [8] |

Experimental Protocols

Protocol 1: Mitigation of Acivicin-Induced CNS Toxicity in a Feline Model

This protocol is adapted from studies demonstrating the protective effect of amino acid co-infusion against Acivicin-induced neurotoxicity in cats.[8][9]

Materials:

-

This compound

-

Sterile saline for injection

-

10% Aminosyn solution (a commercially available mixture of 16 amino acids, not containing glutamine, glutamate, aspartate, or cysteine)

-

Infusion pumps

-

Catheters for intravenous administration

Procedure:

-

Animal Preparation: Acclimate adult cats to the experimental setting. On the day of the experiment, place an intravenous catheter for drug and fluid administration.

-

Amino Acid Infusion (Pre-treatment): Initiate a constant-rate intravenous infusion of 10% Aminosyn solution. The infusion should be maintained for 4 hours prior to the administration of Acivicin.

-

Acivicin Administration: Administer Acivicin at the desired dose.

-

Amino Acid Infusion (Post-treatment): Continue the constant-rate intravenous infusion of 10% Aminosyn for 18 hours following the administration of Acivicin.

-

Control Group: A control group should receive a constant-rate intravenous infusion of sterile saline for the same duration (4 hours prior to and 18 hours after Acivicin administration).

-

Monitoring: Observe the animals for signs of CNS toxicity, such as ataxia, sedation, and somnolence, at regular intervals after Acivicin treatment.

Protocol 2: Mitigation of Acivicin-Induced CNS Toxicity in Human Clinical Trials (for reference)

This protocol is based on a Phase I clinical trial and is provided for informational purposes for researchers designing pre-clinical studies.[3][5]

Procedure:

-

A concomitant 96-hour intravenous infusion of a 10% amino acid mixture (Aminosyn) is administered.

-

Simultaneously, Acivicin is administered as a 72-hour continuous intravenous infusion.

-

Dose escalation of Acivicin is performed in cohorts of patients to determine the MTD with the amino acid co-infusion.

Visualizations

Signaling Pathway: Proposed Mechanism of Acivicin-Induced Neurotoxicity

Caption: Proposed pathway of Acivicin-induced neurotoxicity and its mitigation.

Experimental Workflow: Mitigating Acivicin Toxicity In Vivo

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I and pharmacological study of the glutamine antagonist acivicin with the amino acid solution aminosyn in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]